Target Potency: Subnanomolar IC50 Defines High-Affinity ATM Inhibition
ATM Inhibitor-2 achieves subnanomolar biochemical potency against ATM kinase (IC50 <1 nM), as reported by multiple independent vendors [1]. This potency level surpasses that of the widely used first-generation tool compound KU-55933 (IC50 = 12.9–13 nM) by greater than one order of magnitude, and exceeds the optimized second-generation tool KU-60019 (IC50 = 6.3 nM) by more than 6-fold [2]. The compound's potency approaches that of clinical-stage inhibitors such as AZD0156 (IC50 = 0.58 nM) and AZD1390 (cell IC50 = 0.78 nM) [3][4].
| Evidence Dimension | ATM Kinase Biochemical IC50 |
|---|---|
| Target Compound Data | <1 nM |
| Comparator Or Baseline | KU-55933: 12.9–13 nM; KU-60019: 6.3 nM; AZD0156: 0.58 nM; AZD1390: 0.78 nM (cellular) |
| Quantified Difference | >12.9-fold more potent than KU-55933; >6.3-fold more potent than KU-60019; comparable to clinical-stage inhibitors within the subnanomolar range |
| Conditions | Biochemical enzyme inhibition assay (isolated ATM kinase, cell-free conditions) for ATM Inhibitor-2, KU-55933, and KU-60019; AZD0156 and AZD1390 data are from cellular assays |
Why This Matters
Subnanomolar potency enables lower compound consumption per experiment, reducing cost per data point and minimizing solvent-related cytotoxicity artifacts in cellular assays.
- [1] TargetMol. ATM Inhibitor-2 (T63279) Product Datasheet. View Source
- [2] FlyBase. Chemical Report: KU-60019 (FBch0002291). View Source
- [3] MedChemExpress. AZD0156 Product Datasheet. View Source
- [4] Durant ST, Zheng L, Wang Y, et al. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. Sci Adv. 2018;4(6):eaat1719. View Source
